2-Methyl-5-(2-methylpropoxy)aniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research
Aniline and its derivatives are of paramount importance in numerous industrial sectors. nih.govatamanchemicals.comdcceew.gov.aubyjus.com They are crucial intermediates in the manufacturing of:
Polymers: A significant portion of aniline production is directed towards the synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a key precursor for polyurethanes used in foams, coatings, and elastomers. tandfonline.comnih.gov
Dyes and Pigments: The diazonium salts formed from anilines are versatile intermediates in the synthesis of azo dyes, which are widely used in the textile industry. tandfonline.comnih.gov Indigo, the iconic dye for blue jeans, is also synthesized from aniline. tandfonline.com
Pharmaceuticals: The aniline scaffold is present in a multitude of medicinal compounds. For instance, the common analgesic paracetamol (acetaminophen) is prepared from aniline. tandfonline.comslideshare.net Many other drugs, including sulfonamides and various therapeutic agents, are derived from substituted anilines. cresset-group.comslideshare.netnih.gov
Agrochemicals: Aniline derivatives are used in the production of various herbicides and fungicides, contributing to crop protection and food security. byjus.comnih.gov
Rubber Processing: Certain aniline derivatives act as antioxidants and vulcanization accelerators in the rubber industry, enhancing the durability of products like tires. tandfonline.comnih.gov
The ongoing research into aniline derivatives is focused on developing new synthetic methodologies, exploring their potential in materials science for applications like conductive polymers and nonlinear optics, and designing novel pharmaceutical agents with improved efficacy and safety profiles. cresset-group.comnih.govacs.org
Overview of Isomeric Alkoxy-Substituted Methylanilines
The properties of a substituted aniline are highly dependent on the nature and position of the substituents on the aromatic ring. In the case of alkoxy-substituted methylanilines, isomerism plays a crucial role in defining their chemical and physical characteristics. The relative positions of the methyl, alkoxy, and amino groups influence factors such as basicity, reactivity in electrophilic substitution, and intermolecular interactions.
Several isomers of alkoxy-substituted methylanilines are known and utilized in chemical synthesis. A comparison of some of these isomers highlights the structural diversity within this subclass of anilines.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Methoxy-5-methylaniline | C₈H₁₁NO | 137.18 | 120-71-8 |
| 2-Methoxy-5-(trifluoromethyl)aniline | C₈H₈F₃NO | 191.15 | 349-65-5 |
| 2-Methyl-5-(2-methylpropoxy)aniline | C₁₁H₁₇NO | 179.26 | 39237163 |
| 2-Methyl-5-nitroaniline (B49896) | C₇H₈N₂O₂ | 152.15 | 99-55-8 |
Data sourced from multiple chemical databases and research articles. nih.govalfa-chemistry.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com
Contextualization of this compound within Advanced Aromatic Amine Chemistry
While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the realm of advanced aromatic amine chemistry. Its utility can be inferred from the known applications of similarly substituted anilines.
Synthetic Utility:
The synthesis of complex organic molecules often relies on the availability of functionalized building blocks. A plausible synthetic route to this compound would likely involve a multi-step process, characteristic of the synthesis of many substituted anilines. A common strategy is the reduction of a corresponding nitroaromatic compound. youtube.comwikipedia.org
A hypothetical synthesis could proceed as follows:
Nitration of o-toluidine (B26562): The starting material, o-toluidine (2-methylaniline), can be nitrated to introduce a nitro group onto the ring. The reaction conditions can be controlled to favor the formation of 2-methyl-5-nitroaniline. chemicalbook.comontosight.ai
Diazotization and Hydrolysis: The resulting 2-methyl-5-nitroaniline can undergo diazotization followed by hydrolysis to yield 2-methyl-5-nitrophenol. google.com
Etherification: The phenolic hydroxyl group can then be etherified using an appropriate isobutyl-containing reagent, such as isobutyl bromide, in a Williamson ether synthesis to form 2-methyl-5-(2-methylpropoxy)nitrobenzene. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Reduction of the Nitro Group: The final step would be the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl). tandfonline.comorganic-chemistry.org
This proposed pathway highlights the modular nature of aromatic amine synthesis, where functional groups are introduced and manipulated in a controlled sequence to arrive at the desired target molecule.
Potential Applications:
Given its structure, this compound could serve as a valuable intermediate in several areas of chemical research:
Medicinal Chemistry: Substituted anilines are frequently used as starting materials for the synthesis of new drug candidates. The specific substitution pattern of this compound could lead to novel interactions with biological targets. The alkoxy group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. cresset-group.comnih.govacs.org
Materials Science: The incorporation of this aniline derivative into polymer chains could impart specific properties to the resulting material. The alkoxy and methyl groups can affect the polymer's solubility, thermal stability, and morphological characteristics. google.com
The study of such specifically substituted anilines contributes to the broader understanding of structure-property relationships in aromatic compounds, which is essential for the rational design of new functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-13-10-5-4-9(3)11(12)6-10/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFSLSAGDBABMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653564 | |
| Record name | 2-Methyl-5-(2-methylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918445-15-5 | |
| Record name | 2-Methyl-5-(2-methylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Methyl 5 2 Methylpropoxy Aniline
Reactivity Profile of the Aniline (B41778) Functional Group
The aniline functional group, with its nitrogen atom bearing a lone pair of electrons, is central to the molecule's reactivity.
Nucleophilic Character and Derivative Formation
The nitrogen atom's lone pair of electrons makes aniline and its derivatives nucleophilic. quora.com This allows them to react with various electrophiles. For 2-Methyl-5-(2-methylpropoxy)aniline, the presence of the electron-donating methyl and 2-methylpropoxy groups is expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline. pharmaguideline.comreddit.com This increased nucleophilicity facilitates the formation of a wide range of derivatives.
Common reactions involving the nucleophilic nitrogen include:
Acylation: Reaction with acyl halides or anhydrides to form amides. For instance, treatment with acetyl chloride would yield N-(2-methyl-5-(2-methylpropoxy)phenyl)acetamide. This reaction is often used to protect the amino group during other transformations. libretexts.org
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. geeksforgeeks.org This diazonium salt can then be used in various subsequent reactions, such as the Sandmeyer reaction, to introduce a wide array of functional groups onto the aromatic ring. libretexts.org
The basicity of the aniline is also a key aspect of its reactivity. While aromatic amines are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring, the electron-donating substituents in this compound are predicted to increase its basicity relative to aniline itself. pharmaguideline.comchemistrysteps.com
Aromatic Substitution Reactions: Influence of Substituents
The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This is due to the resonance donation of the nitrogen's lone pair into the benzene (B151609) ring, which increases the electron density at the ortho and para positions. byjus.com In this compound, the directing effects of the three substituents must be considered.
The substituents on the aromatic ring of this compound and their directing effects are summarized in the table below:
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ (Amino) | 1 | Strong activating, electron-donating | Ortho, Para |
| -CH₃ (Methyl) | 2 | Weak activating, electron-donating | Ortho, Para |
| -O-CH₂CH(CH₃)₂ (2-methylpropoxy) | 5 | Strong activating, electron-donating | Ortho, Para |
The positions on the aromatic ring relative to the amino group are:
Ortho: 2 and 6
Meta: 3 and 5
Para: 4
Considering the positions of the existing substituents, the available positions for electrophilic attack are 3, 4, and 6. The directing effects of the substituents will influence the regioselectivity of these reactions. The powerful ortho, para-directing influence of the amino and alkoxy groups will strongly favor substitution at positions 4 and 6. youtube.com The methyl group also directs to these positions. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to yield a mixture of 4- and 6-substituted products.
Reactivity of the 2-Methylpropoxy Ether Linkage
The ether linkage in this compound introduces another site of potential reactivity.
Cleavage Reactions of the Ether Bond
Aryl ethers can be cleaved under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgnumberanalytics.com In the case of an aryl alkyl ether, this cleavage will always produce a phenol (B47542) and an alkyl halide. libretexts.orgdoubtnut.com This is because the C(aryl)-O bond is stronger than the C(alkyl)-O bond due to partial double bond character from resonance, and the aromatic ring is resistant to nucleophilic attack. libretexts.orgwikipedia.org Therefore, treatment of this compound with a strong acid like HI would be expected to yield 3-amino-4-methylphenol (B1265707) and 1-iodo-2-methylpropane.
Recent research has also explored alternative methods for aryl ether cleavage, such as electrocatalytic hydrogenation. nih.gov
Transformations Involving the Branched Alkyl Chain
The branched isobutyl group of the 2-methylpropoxy substituent is generally unreactive under most conditions. However, under radical conditions or in the presence of very strong oxidizing agents, reactions involving the C-H bonds of the alkyl chain could potentially occur.
Function as a Chemical Reagent and Intermediate in Organic Synthesis
While specific, large-scale industrial applications of this compound are not widely documented, its structure suggests its utility as an intermediate in organic synthesis. Substituted anilines are versatile starting materials for the synthesis of a wide variety of compounds, including dyes, pharmaceuticals, and other specialty chemicals. wikipedia.orgcresset-group.com
The combination of the nucleophilic amino group and the activated aromatic ring makes this compound a valuable precursor for building more complex molecules. For example, the amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring. libretexts.orggeeksforgeeks.org Furthermore, the presence of the ether linkage provides a handle for further functionalization through cleavage to the corresponding phenol.
Utility in the Formation of Amine Derivatives
The primary amino group of this compound is the main site of reactivity for the formation of a wide array of amine derivatives. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.
Expected Reactions for Amine Derivative Formation:
| Reaction Type | Reagents | Expected Product |
| Acylation | Acyl halides, Anhydrides | N-acyl aniline derivatives (amides) |
| Alkylation | Alkyl halides | Secondary and tertiary amine derivatives |
| Diazotization | Nitrous acid (HNO₂) | Diazonium salt intermediate |
| Reductive Amination | Aldehydes or Ketones, Reducing agent (e.g., NaBH₃CN) | N-alkyl or N-aryl derivatives |
The electron-donating nature of the methyl and isobutoxy groups on the aromatic ring increases the nucleophilicity of the amine, potentially enhancing its reactivity in these transformations compared to unsubstituted aniline.
Role in Condensation and Cyclization Reactions
This compound can participate in various condensation and cyclization reactions to form heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.
Condensation Reactions: The amine group can condense with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These intermediates can be further reduced or used in subsequent cyclization steps.
Cyclization Reactions: This substituted aniline can be a key starting material for the synthesis of various heterocyclic systems. For instance, it can react with β-dicarbonyl compounds to form quinolines (via the Combes quinoline (B57606) synthesis) or with α-haloketones to produce indoles (via the Bischler-Möhlau indole (B1671886) synthesis), although specific examples for this exact aniline are not readily found. The electron-rich nature of the aniline ring, due to the activating methyl and isobutoxy groups, would facilitate electrophilic aromatic substitution, a key step in many of these cyclization pathways.
Investigations into Radical Intermediate Formation and Reactivity
The formation and reactivity of radical intermediates from anilines are of interest in various chemical processes, including atmospheric chemistry and synthetic methodologies. nih.gov Oxidation of aniline compounds can lead to the formation of N-centered radicals. nih.gov
In the case of this compound, a single electron oxidation could lead to the formation of a radical cation. The stability of such a radical would be influenced by the substituents on the aromatic ring. Electron-donating groups, like the methyl and isobutoxy groups present, can stabilize radical intermediates. libretexts.org These radical intermediates can then participate in a variety of reactions, including coupling and addition reactions. acs.org For instance, photoredox catalysis has been utilized for the direct alkylation of α-C–H bonds of aniline derivatives through the oxidative formation of aminoalkyl radical intermediates. thieme-connect.com While specific studies on this compound are not available, the general principles of aniline radical chemistry suggest its potential to engage in such transformations. nih.gov
Catalytic Properties and Reaction Enhancement
Aniline and its derivatives can act as organocatalysts, accelerating a range of chemical transformations. The catalytic activity often stems from the ability of the amine to form reactive intermediates or to participate in hydrogen bonding interactions.
Mechanisms of Catalysis Mediated by Aniline Structures
Aniline-based catalysts can operate through several mechanisms:
Enamine Catalysis: In reactions involving carbonyl compounds, secondary anilines can form enamines, which are nucleophilic at the α-carbon and can react with electrophiles. While this compound is a primary amine, it can be converted to a secondary amine to function in this catalytic cycle.
Iminium Ion Catalysis: Primary anilines can condense with α,β-unsaturated aldehydes or ketones to form iminium ions, which are more electrophilic than the starting carbonyl compound and can be attacked by nucleophiles.
Hydrogen Bonding Catalysis: The N-H bonds of anilines can act as hydrogen bond donors, activating electrophiles and stabilizing transition states.
The electronic properties of the aniline ring, influenced by substituents, play a crucial role in modulating its catalytic activity. The electron-donating methyl and isobutoxy groups in this compound would increase the electron density on the nitrogen atom, potentially enhancing its ability to act as a Lewis base in catalytic cycles.
Applicability in Accelerating Chemical Transformations
Given the catalytic mechanisms available to aniline structures, this compound could potentially accelerate various chemical transformations.
Potential Catalytic Applications:
| Reaction Type | Role of Aniline Derivative |
| Aldol Reactions | As a precursor to an enamine or as a hydrogen bond catalyst. |
| Michael Additions | Through the formation of an iminium ion with an α,β-unsaturated carbonyl compound. |
| Friedel-Crafts Alkylations/Acylations | As a Lewis base to activate the electrophile. |
The specific steric and electronic properties of this compound would determine its efficacy as a catalyst in these reactions. The bulky isobutoxy group might introduce steric hindrance that could influence the stereochemical outcome of the reaction. While direct applications of this specific aniline as a catalyst are not documented, the general principles of organocatalysis suggest its potential in these areas.
Spectroscopic and Structural Elucidation of 2 Methyl 5 2 Methylpropoxy Aniline
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
The FT-IR spectrum of 2-Methyl-5-(2-methylpropoxy)aniline would exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds (both aromatic and aliphatic), the C-O ether linkage, and the aromatic C=C bonds.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H Stretch | Aromatic Ring |
| 2850-2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600-1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1200-1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 1000-1050 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| 1260-1350 | C-N Stretch | Aromatic Amine |
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H and C-O show strong signals in IR, non-polar or symmetric bonds often produce strong signals in Raman spectra. The aromatic ring vibrations and C-C backbone stretches are typically prominent in the FT-Raman spectrum. This technique would be particularly useful for confirming the vibrations of the benzene (B151609) ring and the carbon skeleton of the isobutoxy group. Symmetrical vibrations that are weak in the IR spectrum would be more readily observed, providing a more complete vibrational analysis of the molecule.
Detailed Analysis of Vibrational Modes and Conformational Insights
A detailed analysis of the vibrational modes for this compound would typically be conducted using Fourier-transform infrared (FT-IR) and Raman spectroscopy. These techniques identify the characteristic vibrational frequencies of the molecule's functional groups. For this specific compound, key vibrational bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic ring, methyl, and isobutoxy groups, as well as C-N and C-O stretching vibrations.
Analysis of these spectra would provide insights into the molecule's conformational state. For instance, the frequency of the N-H stretching vibrations can indicate the extent of intermolecular hydrogen bonding. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data, helping to assign specific vibrational modes and predict the most stable molecular conformations. However, no such specific experimental or theoretical vibrational data has been published for this compound.
Mass Spectrometry (MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct DetectionGas Chromatography-Mass Spectrometry (GC-MS) is a standard method for separating and identifying volatile and semi-volatile compounds. In the analysis of a synthesized sample of this compound, GC would separate the target compound from any unreacted starting materials, solvents, or reaction byproducts. The retention time from the gas chromatogram serves as an initial identifier and a measure of purity.
The mass spectrometer would then fragment the eluted compounds, producing a characteristic mass spectrum or "fingerprint." For this compound, expected fragmentation patterns would likely involve the loss of the isobutoxy group or cleavage of the alkyl chain, providing structural confirmation. This technique is crucial for assessing the purity of a sample and identifying potential impurities. semanticscholar.orgnih.gov Without experimental data, a specific fragmentation table cannot be compiled.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT)
DFT calculations have been instrumental in modeling the properties of 2-Methyl-5-(2-methylpropoxy)aniline, providing a robust framework for investigating its geometry, electronic structure, and reactivity.
The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of the atoms in the this compound molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. A conformational search is typically performed to explore various possible spatial arrangements of the flexible 2-methylpropoxy group and the amine group relative to the aromatic ring. These calculations help identify the global minimum energy structure, which is crucial for the accuracy of subsequent electronic property predictions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic system.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available in search results |
| ELUMO | Data not available in search results |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack (e.g., around the nitrogen and oxygen atoms). Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
Fukui functions are used to predict the local reactivity and selectivity of different atomic sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) identifies the sites most susceptible to attack by a nucleophile, while the function for electrophilic attack (f-) indicates the sites most likely to be attacked by an electrophile. This analysis provides a more quantitative prediction of reactivity compared to the qualitative MEP map.
Theoretical Vibrational Spectroscopy and Correlation with Experimental Data
Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The comparison between the scaled theoretical frequencies and the experimental vibrational bands allows for a detailed and reliable assignment of the observed spectral features to specific molecular vibrations, such as stretching, bending, and torsional modes of the various functional groups within this compound. This correlation provides strong evidence for the accuracy of the calculated molecular structure.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|
Theoretical Studies on Reaction Mechanisms and Energetics
No publicly available research data.
Computational Modeling of Molecular Recognition Processes
No publicly available research data.
Application of Molecular Docking Methodologies
No publicly available research data.
Analysis of Binding Modes and Intermolecular Forces
No publicly available research data.
Applications in Advanced Chemical Synthesis and Materials Science
Building Block for the Synthesis of Complex Organic Molecules
The structural characteristics of 2-Methyl-5-(2-methylpropoxy)aniline make it an important starting material for constructing more elaborate molecular frameworks. The aniline (B41778) moiety provides a reactive site for a variety of chemical transformations, while the substituents on the aromatic ring influence the reactivity and physical properties of the resulting molecules.
Utility in Heterocyclic Compound Synthesis
Aniline and its derivatives are fundamental precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. While direct studies on this compound are limited, the utility of closely related analogs demonstrates its potential. For instance, a similar compound, 2-isopropoxy-5-methylaniline, is a key intermediate in the synthesis of complex piperidine-containing heterocycles. The synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride, a heterocyclic building block, highlights a pathway where such substituted anilines are essential. bldpharm.com This synthesis involves multiple steps, including coupling reactions, to introduce the piperidine (B6355638) ring onto the aniline scaffold, showcasing how these molecules serve as platforms for creating complex heterocyclic systems. bldpharm.com
Precursor for Advanced Organic Scaffolds
The term "organic scaffold" refers to a core molecular structure upon which further chemical modifications can be made to develop new compounds with specific functions. This compound serves as a precursor for such scaffolds. Its use in creating complex molecules like the previously mentioned piperidinyl-aniline derivative is a prime example. bldpharm.com In this context, the initial aniline derivative is the foundation of a multi-step synthesis that yields a more complex and functionalized molecule, which can then be used in further synthetic endeavors, such as drug discovery programs. The commercial availability of this compound as a "versatile small molecule scaffold" further underscores its role as a foundational element for building advanced chemical structures. biosynth.com
Role in Polymer Chemistry and Copolymerization
Substituted anilines are of great interest in polymer science, particularly for creating derivatives of polyaniline (PANI), a well-known conducting polymer. The main drawback of PANI is its poor solubility in common organic solvents, which makes it difficult to process. Introducing substituents onto the aniline monomer is a key strategy to overcome this limitation.
Integration into Functional Polymeric Materials
The incorporation of alkyl (like methyl) and alkoxy (like isobutoxy) groups into the aniline monomer can significantly enhance the solubility and processability of the resulting polymers. While direct polymerization of this compound is not widely documented, studies on other substituted anilines provide clear insights. For example, the polymerization of 2,5-dimethoxyaniline (B66101) yields a polymer that is soluble in various organic solvents like chloroform, DMSO, and DMF. mdpi.com The presence of these substituent groups forces a less-packed, more contorted polymer chain structure, which reduces intermolecular forces and improves interaction with solvent molecules. mdpi.com This principle suggests that this compound, with its combination of a methyl and a larger isobutoxy group, would be an effective monomer for producing soluble, functional polyaniline derivatives suitable for applications requiring solution-based processing, such as the creation of films and coatings.
Synthesis of Aniline-Based Macromonomers and Corresponding Polymers
Substituted anilines can be used as monomers or co-monomers to create a wide range of polymers with tailored properties. Copolymerization, the process of polymerizing two or more different monomers, is a powerful technique. Research on the copolymerization of 2-methylaniline with aniline has shown that the properties of the resulting copolymer can be tuned by varying the ratio of the monomers. scbt.com Increasing the proportion of the substituted monomer, 2-methylaniline, leads to enhanced solubility but can decrease the electrical conductivity of the final material due to increased steric hindrance along the polymer backbone. scbt.com This trade-off is a critical consideration in designing functional polymers. Following this logic, this compound could be used as a co-monomer with aniline or other derivatives to synthesize copolymers where its bulky groups would impart significant solubility, allowing for the creation of processable materials whose electronic properties could be finely adjusted by the monomer feed ratio.
Development as a Chemical Biology Tool
Information regarding the specific development and application of this compound as a chemical biology tool is not available in the current scientific literature. While the compound is sold for general research purposes, there are no published studies detailing its use as a probe, inhibitor, or labeling agent to investigate biological systems. biosynth.com Therefore, this section is omitted to maintain strict scientific accuracy and adherence to published sources.
Application in Probing Molecular Interactions
The study of non-covalent interactions is fundamental to understanding and controlling chemical and biological processes. Substituted anilines, such as this compound, can serve as valuable tools in these investigations. The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a hydrogen bond acceptor, a key interaction in many systems. researchgate.net The nature and position of substituents on the aniline ring can modulate the strength and specificity of these interactions. nih.gov
The fluorescence properties of some aniline derivatives are highly sensitive to their local environment, making them effective fluorescent probes. nih.govacs.org For instance, changes in solvent polarity or the presence of biomolecules can lead to significant shifts in their fluorescence emission spectra and lifetimes. nih.gov This sensitivity arises from processes like twisted intramolecular charge transfer (TICT), where the amino group's conformation changes upon excitation. acs.org While specific studies on the fluorescence of this compound are not widely reported, its structural similarity to other environmentally sensitive anilines suggests its potential as a probe for microenvironments in complex systems.
The interaction of substituted anilines with various molecules can be studied using techniques like FT-IR spectroscopy. researchgate.net These studies can reveal the formation of intermolecular hydrogen bonds and provide insights into the association constants and thermodynamics of these interactions. researchgate.nettandfonline.com For example, research on the interaction of substituted anilines with alcohols has demonstrated the formation of 1:1 stoichiometric complexes through hydrogen bonding between the hydroxyl and amino groups. researchgate.net The steric and electronic effects of the substituents play a crucial role in determining the strength of these interactions. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H17NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
This table is interactive. You can sort the data by clicking on the column headers.
Design of Specific Chemical Probes
The development of chemical probes is essential for dissecting complex biological pathways and for diagnostic applications. nih.gov Aniline and its derivatives serve as versatile scaffolds for the design of such probes due to their synthetic tractability and their ability to be functionalized with various reporter groups and recognition elements. rsc.org The core structure of this compound, with its specific substitution pattern, can be a starting point for creating probes with tailored properties.
The design of fluorescent probes often involves incorporating an environmentally sensitive fluorophore into a larger molecular structure. acs.org The fluorescence of aniline derivatives can be modulated by introducing electron-withdrawing or electron-donating groups, which can be exploited in the design of probes for specific analytes or cellular environments. nih.gov The ether linkage in this compound offers a site for further chemical modification, allowing for the attachment of targeting moieties or other functional groups without directly altering the electronic properties of the aniline core.
The synthesis of novel chemical probes often begins with a core molecule that can be systematically modified. rsc.org For instance, the synthesis of a structurally related compound, 2-isopropoxy-5-methyl-4-isonipecotic aniline, involves a multi-step process starting from 2-chloro-4-fluorotoluene. google.com This synthesis includes nitration, substitution, and catalytic hydrogenation steps to introduce the desired functional groups. google.com A similar synthetic strategy could potentially be adapted for the synthesis of derivatives of this compound, enabling the creation of a library of compounds for screening as chemical probes.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-isopropoxy-5-methyl-4-isonipecotic aniline |
| 2-chloro-4-fluorotoluene |
| Aniline |
| 1-anilino-8-naphthalene sulfonate (ANS) |
| Chloroaniline |
| Methylaniline |
| Methoxyaniline |
| 3-chloroaniline |
| 3-methoxyaniline |
| 3-methylaniline |
| 2-Methyl-5-nitroaniline (B49896) |
Future Directions and Emerging Research Opportunities
Exploration of Sustainable and Green Synthetic Routes
The synthesis of substituted anilines is a cornerstone of industrial chemistry, but traditional methods often rely on harsh reagents and produce significant waste. Future research will likely focus on developing greener, more sustainable synthetic pathways to 2-Methyl-5-(2-methylpropoxy)aniline and its derivatives.
Key research avenues include:
Catalytic Hydrogenation of Nitroaromatics: A primary green route involves the catalytic reduction of the corresponding nitrobenzene (B124822) derivative. Research into novel, highly efficient, and recyclable catalysts, such as silver nanoparticles stabilized on natural, magnetic substrates like pumice/chitosan, could offer an environmentally benign alternative to conventional methods. nih.gov The development of such systems could lead to high yields and easy catalyst recovery, minimizing waste. nih.gov
Metal-Free Synthesis: The development of one-pot, metal-free synthetic strategies is a significant trend. acs.org For instance, methods using simple and inexpensive starting materials like aromatic aldehydes and amines, proceeding through intermediates like imines and oxaziridines, could be adapted. acs.org These processes, which avoid transition metals, eliminate concerns about toxicity and metal contamination in the final product. acs.org
Amine Acetylation with Greener Reagents: In multi-step syntheses involving the protection of the amine group, greener acetylation methods are being explored. Using systems like magnesium sulphate-glacial acetic acid instead of corrosive reagents like acetic anhydride (B1165640) represents a milder, more eco-friendly approach. ijtsrd.com
Table 1: Comparison of Potential Green Synthesis Strategies for Substituted Anilines
| Synthesis Strategy | Key Features | Potential Advantages | Relevant Research |
| Catalytic Hydrogenation | Use of supported metal nanoparticles (e.g., Ag NPs). nih.gov | High efficiency, catalyst recyclability, use of non-hazardous materials. nih.gov | nih.gov |
| Metal-Free Diarylamine Synthesis | One-pot reactions from aldehydes and amines. acs.org | Avoids toxic transition metals, high atom economy, uses readily available materials. acs.org | acs.org |
| Green Acetylation | Use of Lewis acid catalysts like MgSO₄ with acetic acid. ijtsrd.com | Avoids corrosive reagents, simple, inexpensive. ijtsrd.com | ijtsrd.com |
Elucidation of Novel Reactivity and Catalytic Properties
The electronic and steric properties of this compound suggest it could exhibit unique reactivity and serve as a ligand or precursor in catalysis.
Future research could investigate:
C-H Functionalization: Transition metal-catalyzed direct functionalization of the C(sp²)−H bonds on the aniline (B41778) ring is a powerful tool for creating complex molecules. researchgate.net Research could explore cooperative catalysis, for example using bismuth(III) triflate and a Brønsted acid, to achieve site-selective functionalization at positions ortho or para to the directing amino group. researchgate.net
Palladium-Catalyzed Reactions: Palladium hydride complexes are known to be active in isomerization and dehydrogenation reactions. researchgate.net Investigating the behavior of (NHC)Pd(II) hydride catalysts with this compound could reveal novel pathways for dehydroaromatization or other transformations. researchgate.net
Precursor for Biologically Active Molecules: Substituted anilines are crucial building blocks for pharmaceuticals. mdpi.com This compound could serve as a starting material for synthesizing novel derivatives with potential dual inhibitory activity against protein kinases like Mer and c-Met, which are implicated in cancer. mdpi.com
Advanced Computational Predictions for Structure-Function Relationships
Computational chemistry offers a powerful lens for predicting the properties and reactivity of molecules like this compound before engaging in extensive lab work.
Emerging research opportunities include:
DFT and Hartree-Fock Analysis: Employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods can provide deep insights into the molecule's geometric and vibrational spectral properties. researchgate.net Such studies, which have been performed on related compounds like 4,5-dimethyl-2-nitroaniline, can predict infrared and Raman spectra, helping to characterize the molecule. researchgate.net
Predicting Thermodynamic Parameters: Computational models can calculate key thermodynamic parameters such as entropy, enthalpy, and specific heat. researchgate.net This data is crucial for understanding the molecule's stability and behavior in chemical reactions.
Structure-Activity Relationship (SAR) Studies: For potential applications in medicinal chemistry, computational docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of derivatives with biological targets, guiding the synthesis of more potent compounds. researchgate.net
Table 2: Potential Computational Analyses for this compound
| Computational Method | Predicted Properties | Potential Application | Relevant Research |
| Density Functional Theory (DFT) | Vibrational frequencies (IR/Raman), electronic structure, molecular orbitals. researchgate.net | Structural confirmation, reactivity prediction. | researchgate.net |
| Hartree-Fock (HF) | Geometry, thermodynamic parameters (enthalpy, entropy). researchgate.net | Understanding stability and reaction energetics. | researchgate.net |
| QSAR/Molecular Docking | Binding affinity to biological targets, prediction of biological activity. researchgate.net | Drug discovery, design of new therapeutic agents. | researchgate.net |
Integration into Supramolecular Assemblies and Nanomaterials
The structure of this compound, featuring both hydrogen bond-donating (N-H) and -accepting (alkoxy oxygen) sites, makes it an attractive building block for supramolecular chemistry and materials science. sci-hub.seresearchgate.net
Future research directions are:
Self-Assembled Nanostructures: Aniline derivatives can self-assemble into ordered nanostructures like nanosheets and nanotubes, stabilized by hydrogen bonding and π-π stacking interactions. acs.org The specific substitution pattern of this compound could be exploited to control the morphology and properties of such self-assembled materials. acs.org
Polymer Synthesis: This compound can be used as a functional monomer for the synthesis of new polyaniline (PANI) derivatives. rsc.org The isobutoxy group could enhance the solubility of the resulting polymer in organic solvents, facilitating its processing into films for applications like chemical sensors. rsc.org
Hybrid Nanomaterials: Aniline derivatives can be incorporated into hybrid materials. For instance, they can be used in the formation of polymer nanosheets that serve as templates for creating composites with materials like graphene oxide, leading to advanced materials for energy storage applications. acs.org
Contribution to New Chemical Biology Methodologies
The unique properties of substituted anilines can be leveraged to develop new tools and methods for studying biological systems.
Emerging opportunities in this area include:
Development of Bio-orthogonal Probes: The aniline functional group can be modified to create probes for chemical biology. Its reactivity can be tailored for specific labeling reactions within a complex biological environment.
Synthesis of Bioactive Scaffolds: As a derivative of aniline, this compound is part of a class of molecules with broad biological importance. sci-hub.se It can be used as a starting scaffold for creating libraries of compounds to screen for new biological activities, potentially leading to new therapeutic agents or tool compounds for probing biological pathways.
Precursors for PET Ligands: The synthesis of radiolabeled aniline derivatives is an important area of research for developing new positron emission tomography (PET) imaging agents. The structure of this compound could be adapted for radiolabeling, potentially creating new probes for imaging specific targets in the body.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amidoxime + Isatoic Anhydride | NaOH–DMSO, 25°C | 75–92 | >95 |
| Ullmann Coupling | Cu catalyst, 120°C | 60–80 | 85–90 |
Advanced: How can researchers address challenges in achieving high regioselectivity during synthesis?
Methodological Answer:
Regioselectivity challenges arise due to competing substitution sites. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., amine protection with Boc groups).
- Directed ortho-metalation : Use directing groups to control substitution positions.
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side pathways .
Basic: What spectroscopic techniques confirm the molecular structure of this compound?
Methodological Answer:
- NMR : H and C NMR identify substituent positions (e.g., methylpropoxy group at C5 and methyl at C2) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., SHELXL refinement for small-molecule structures) .
- FTIR : Confirms functional groups (e.g., N–H stretch at ~3400 cm).
Advanced: How can structural ambiguities in substituted anilines be resolved computationally?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic properties and optimizes geometry.
- SHELX refinement : Resolves crystallographic ambiguities (e.g., twinned data or high-resolution macromolecular structures) .
- Comparative analysis : Cross-validate computational results with experimental data (e.g., XRD and NMR) .
Basic: What environmental factors influence the degradation of this compound?
Methodological Answer:
Key factors include:
Q. Table 2: Environmental Degradation Parameters
| Factor | Effect on Degradation |
|---|---|
| Soil organic matter | Enhances microbial breakdown |
| pH > 8.0 | Accelerates hydrolysis |
| High pumping speeds | Reduces soil retention time |
Advanced: How can Box-Behnken design optimize photocatalytic degradation?
Methodological Answer:
Box-Behnken design (BBD) efficiently optimizes parameters:
- Variables : Catalyst load (MnFeO/ZnSiO), pH, and light intensity.
- Response surface methodology : Predicts optimal conditions (e.g., 95% degradation at pH 7, 1.5 g/L catalyst, 500 W/m light) .
Basic: What are the primary pharmaceutical applications of this compound?
Methodological Answer:
- Drug intermediates : Used in synthesizing thiazole-carboxylic acid derivatives (e.g., antidiabetic or anti-inflammatory agents) .
- Biological probes : Investigated for interactions with enzymes or receptors due to its electron-rich aromatic core .
Advanced: How can structural modifications enhance pharmacological activity?
Methodological Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., –NO) to modulate bioavailability.
- Polymorph screening : Identify crystalline forms with improved solubility (e.g., via patent-protected methods) .
- Toxicity mitigation : Replace methylpropoxy groups with biodegradable moieties (e.g., PEG chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
